2-Amino-5-methoxypentanamide

Catalog No.
S13577314
CAS No.
M.F
C6H14N2O2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-methoxypentanamide

Product Name

2-Amino-5-methoxypentanamide

IUPAC Name

2-amino-5-methoxypentanamide

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)

InChI Key

IORXZCIBCQGUNM-UHFFFAOYSA-N

Canonical SMILES

COCCCC(C(=O)N)N

2-Amino-5-methoxypentanamide is an organic compound characterized by the presence of an amino group and a methoxy substituent on a pentanamide backbone. Its molecular formula is C6H13N2OC_6H_{13}N_2O, and it has a molecular weight of approximately 129.18 g/mol. The compound features a five-carbon chain with an amino group at the second position and a methoxy group at the fifth position, which contributes to its unique chemical properties and potential biological activities.

Typical of amides and amines:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, depending on the oxidizing agent used.
  • Alkylation: The amino group may undergo alkylation reactions, allowing for the introduction of different alkyl groups.
  • Substitution Reactions: The methoxy group can be substituted under specific conditions to introduce other functional groups.

Common reagents for these reactions include hydrochloric acid for hydrolysis, potassium permanganate for oxidation, and alkyl halides for alkylation.

Research indicates that 2-Amino-5-methoxypentanamide may exhibit various biological activities. It has been studied for its potential roles in:

  • Neurotransmission Modulation: The compound may influence neurotransmitter systems due to its structural similarity to certain neurotransmitters.
  • Antimicrobial Properties: Preliminary studies suggest that it could have antimicrobial effects, although further research is needed to confirm this activity.
  • Potential Therapeutic Uses: It is being explored as a precursor for developing pharmaceuticals targeting specific biological pathways.

The synthesis of 2-Amino-5-methoxypentanamide can be achieved through several methods:

  • Direct Amide Formation: Reacting 5-methoxy-pentanoyl chloride with ammonia or an amine under controlled conditions to form the desired amide.
  • Reductive Amination: Starting from 5-methoxy-pentanoyl derivatives, followed by reductive amination with appropriate amines.
  • Grignard Reaction: Utilizing Grignard reagents to introduce the amino group into a suitable precursor.

These methods allow for the production of 2-Amino-5-methoxypentanamide in varying scales, from laboratory settings to larger industrial applications.

2-Amino-5-methoxypentanamide has several applications across different fields:

  • Pharmaceutical Development: It serves as a building block in synthesizing bioactive compounds and potential drug candidates.
  • Chemical Research: Used in organic synthesis as an intermediate in the preparation of more complex molecules.
  • Biochemical Studies: Investigated for its interactions with biological macromolecules, contributing to understanding metabolic pathways.

Studies on the interactions of 2-Amino-5-methoxypentanamide with biological systems have revealed insights into its mechanism of action:

  • Protein Binding: Research indicates that it may bind to specific proteins, influencing enzymatic activity or receptor functions.
  • Metabolic Pathways: Investigations into its metabolism suggest potential pathways that could be targeted for therapeutic interventions.

Further studies are necessary to elucidate these interactions fully and determine their implications in pharmacology.

Several compounds share structural similarities with 2-Amino-5-methoxypentanamide. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-methylpentanamideSimilar pentanamide structureContains a methyl group at the fourth position
2-Amino-3-methylbutanamideShorter carbon chainDifferent branching pattern
3-Amino-5-methoxyhexanamideLonger carbon chain with additional methoxyPotentially different biological activity

Uniqueness

The uniqueness of 2-Amino-5-methoxypentanamide lies in its specific combination of functional groups (amino and methoxy) on a five-carbon backbone, which confers distinct chemical reactivity and biological properties compared to similar compounds. This makes it an interesting candidate for further research in medicinal chemistry and biochemistry.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

146.105527694 g/mol

Monoisotopic Mass

146.105527694 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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